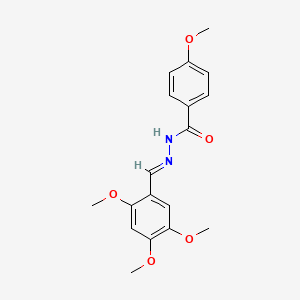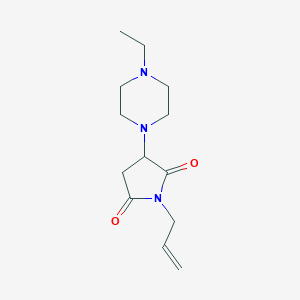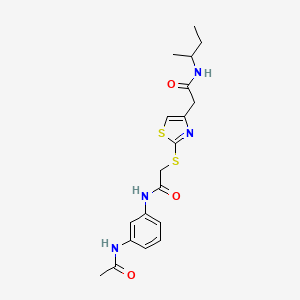
(E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide” is a chemical compound that crystallizes as a hemihydrate, with the molecular formula C18H20N2O5·0.5H2O . The molecule exists in an E conformation with respect to the C=N imine bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline was synthesized by adding an equimolar ratio (1:1) of 2,4,5-trimethoxybenzaldehyde and 2,3-dimethyl aniline in methanol solvent .Molecular Structure Analysis
The 4-methoxyphenyl unit is disordered over two sets of sites with a refined occupancy ratio of 0.54:0.46 . The dihedral angles between the benzene rings are 29.20 and 26.59°, respectively, for the major and minor components of the 4-methoxy-substituted ring . All methoxy substituents lie close to the plane of the attached benzene rings .科学的研究の応用
Molecular Structure and Hydrogen Bonding
(E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide and related compounds have been extensively studied for their molecular structure, showcasing the importance of hydrogen bonding and π-π interactions in stabilizing their crystalline structures. For instance, studies have revealed that these molecules exhibit trans conformation regarding the C=N double bond, with various dihedral angles observed between the benzene rings indicating the flexibility and spatial arrangement of the molecules. The presence of methoxy groups influences the planarity and twisting of these molecules within the crystal structures, facilitating hydrogen bonding and weak C—H⋯O interactions that contribute to the formation of stable sheets and chains within the crystals (Horkaew et al., 2011).
Antimicrobial Activities
The antimicrobial properties of benzohydrazide derivatives, including those similar to this compound, have been a significant focus of research. Studies have demonstrated the antimicrobial efficacy of these compounds against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The structure-activity relationship reveals that the presence of electron-withdrawing groups like Cl and NO2 enhances the compounds' antimicrobial activity, suggesting their potential as antimicrobial agents (Han, 2013).
Antioxidant and Enzyme Inhibition
The antioxidant properties and enzyme inhibition capabilities of benzohydrazide derivatives have also been extensively explored. Compounds with methoxy substituents have shown potential in inhibiting α-glucosidase, an enzyme target for diabetes management, and have displayed antioxidant activities. These findings highlight the potential therapeutic applications of these compounds in managing oxidative stress and metabolic disorders (Prachumrat et al., 2018).
Molecular Docking and Antituberculosis Activity
Molecular docking studies have provided insights into the potential antituberculosis activity of benzohydrazide derivatives by analyzing their interaction with Mycobacterium tuberculosis enzymes. These studies suggest that the compounds could bind effectively to the active sites of critical bacterial enzymes, indicating a promising avenue for developing new antituberculosis therapies (Maheswari & Manjula, 2016).
作用機序
Target of Action
The primary targets of the compound (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide are three key enzymes: GlcN-6-p synthase, DNA polymerase, and EGFR tyrosine kinase . These enzymes play crucial roles in various biological processes, including carbohydrate synthesis, DNA replication, and cell signaling, respectively .
Mode of Action
(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide interacts with its targets through a process known as molecular docking . This involves the compound binding to its target enzymes, which can alter their function and lead to changes in the biochemical processes they regulate .
Biochemical Pathways
The interaction of (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide with its target enzymes affects several biochemical pathways. For instance, by interacting with GlcN-6-p synthase, it can influence carbohydrate synthesis. Similarly, its interaction with DNA polymerase can affect DNA replication, and its binding to EGFR tyrosine kinase can impact cell signaling .
Result of Action
The molecular and cellular effects of (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide’s action are primarily related to its antibacterial activity . The compound has been shown to be effective against several bacterial strains, including E. faecalis, B. subtills, and E. coli . This suggests that the compound could potentially be used in the development of new antibacterial drugs .
特性
IUPAC Name |
4-methoxy-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-22-14-7-5-12(6-8-14)18(21)20-19-11-13-9-16(24-3)17(25-4)10-15(13)23-2/h5-11H,1-4H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHRYTUTQTZGE-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene](/img/structure/B2636925.png)

![N-(1-cyanocyclobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B2636932.png)
![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B2636933.png)
![Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2636935.png)
![8-(2-Chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione](/img/structure/B2636936.png)
![N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2636937.png)

![3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2636940.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2636943.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2636944.png)
![1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine](/img/structure/B2636945.png)

